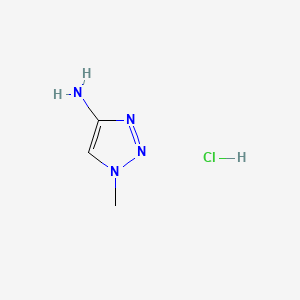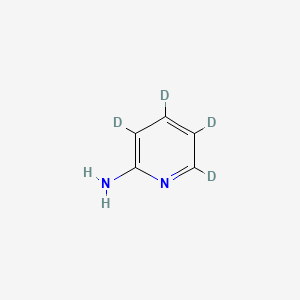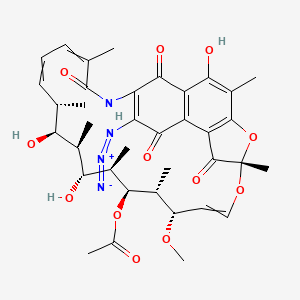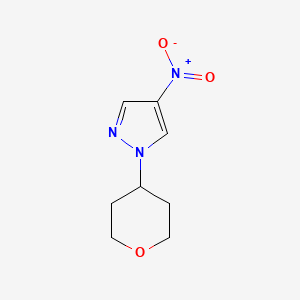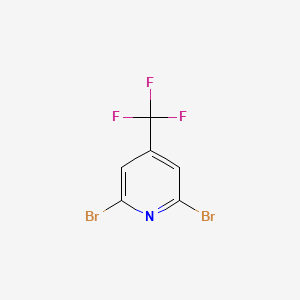
2,6-Dibromo-4-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,6-Dibromo-4-(trifluoromethyl)pyridine” is a pyridine derivative . It’s used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “2,6-Dibromo-4-(trifluoromethyl)pyridine”, is a key structural motif in active agrochemical and pharmaceutical ingredients . Iridium-catalyzed aromatic borylation provides quick one-step access to 2,6-bis (trifluoromethyl)pyridine-4-boronic acid pinacol ester .Molecular Structure Analysis
The molecular structure of “2,6-Dibromo-4-(trifluoromethyl)pyridine” can be found in various databases .Chemical Reactions Analysis
The major use of trifluoromethylpyridine (TFMP) derivatives, including “2,6-Dibromo-4-(trifluoromethyl)pyridine”, is in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-Dibromo-4-(trifluoromethyl)pyridine” include a molecular weight of 304.89 g/mol, a topological polar surface area of 12.9 Ų, and a complexity of 151 .科学的研究の応用
2,6-Dibromo-4-(trifluoromethyl)pyridine: A Comprehensive Analysis of Scientific Research Applications
Tridentate Chelating Ligand: This compound is used as a tridentate chelating ligand, which means it can form a complex with a metal ion by coordinating through three separate points of attachment. This property is valuable in the synthesis of complex metal-based molecules which can have various applications, including catalysis and materials science .
Formation of Macrocycles: The formation of macrocycles containing the terpyridine moiety is another application. Macrocycles are large, ring-shaped molecules that have significance in host-guest chemistry, where they can capture and hold onto specific molecules, and in the design of new materials .
Synthesis of Aminopyridines: Aminopyridines are synthesized using this compound via amination reactions. Aminopyridines are important in pharmaceuticals as they are part of the structure of various drugs used to treat diseases such as multiple sclerosis .
4. Catalytic Ligand for Aerobic Oxidative Coupling It serves as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene catalyzed by palladium. This process is important in organic synthesis, particularly in the production of fine chemicals .
Pharmaceutical Testing: The compound is used for pharmaceutical testing, where it serves as a high-quality reference standard to ensure accurate results in drug development and quality control processes .
Molecular Simulations: In computational chemistry, programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD use this compound to produce impressive simulation visualizations. These simulations are crucial for understanding molecular interactions and designing new drugs .
Synthesis of Metal-Organic Frameworks (MOFs): It is involved in the synthesis of MOFs, which are porous materials with applications in gas storage, separation technologies, and catalysis due to their high surface area and tunable structures .
Preparation of Methiodide Salts: The compound is used in the synthesis of methiodide salts, which are important intermediates in organic synthesis and can be used to modify the properties of other compounds .
Each application showcases the versatility and importance of 2,6-Dibromo-4-(trifluoromethyl)pyridine in scientific research across various fields.
Thermo Fisher Scientific MilliporeSigma Ambeed Biosynth MilliporeSigma
作用機序
Target of Action
Similar compounds have been known to target various enzymes and receptors in biochemical pathways .
Mode of Action
It is often used as a building block in organic synthesis and pharmaceutical research . The trifluoromethyl group and the pyridine ring in the compound can participate in various chemical reactions, contributing to its diverse applications .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
As a chemical intermediate, its effects are largely dependent on the final compounds it is used to synthesize .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,6-dibromo-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F3N/c7-4-1-3(6(9,10)11)2-5(8)12-4/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZOWFBHUSJQPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Br)Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856664 |
Source


|
| Record name | 2,6-Dibromo-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-(trifluoromethyl)pyridine | |
CAS RN |
1000152-84-0 |
Source


|
| Record name | 2,6-Dibromo-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B569113.png)

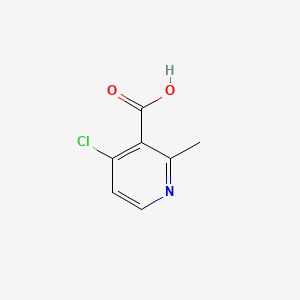

![(4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone Monohydrochloride](/img/structure/B569122.png)
